molecular formula C11H10N2O B112401 5-Acetamidoisoquinoline CAS No. 27461-33-2

5-Acetamidoisoquinoline

Cat. No.: B112401
CAS No.: 27461-33-2
M. Wt: 186.21 g/mol
InChI Key: FZICVXWYDXOFAW-UHFFFAOYSA-N
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Description

5-Acetamidoisoquinoline is an organic compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of isoquinoline, characterized by the presence of an acetamido group at the 5-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetamidoisoquinoline can be synthesized through several methods. One common approach involves the reduction of 5-nitroisoquinoline followed by acetylation. The reduction step typically employs hydrogen gas in the presence of a palladium catalyst, while the acetylation step uses acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: 5-Acetamidoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro compounds.

Major Products Formed:

Scientific Research Applications

5-Acetamidoisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Acetamidoisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, which lacks the acetamido group.

    5-Nitroisoquinoline: A precursor in the synthesis of 5-Acetamidoisoquinoline.

    5-Aminoisoquinoline: A reduction product of this compound.

Comparison: this compound is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. Compared to isoquinoline, it has enhanced reactivity and potential biological activities. The acetamido group also makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-isoquinolin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZICVXWYDXOFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395879
Record name 5-ACETAMIDOISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27461-33-2
Record name 5-ACETAMIDOISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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